3-Ethynylpyridine

Descripción general

Descripción

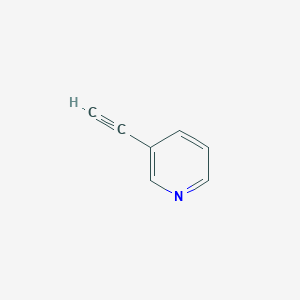

3-Ethynylpyridine is an organic compound with the molecular formula C7H5N. It is a derivative of pyridine, where an ethynyl group is attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethynylpyridine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-bromopyridine reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere and requires a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethynylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine carboxylic acids.

Reduction: Hydrogenation of the ethynyl group can yield ethylpyridine derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen gas.

Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.

Major Products:

Oxidation: Pyridine carboxylic acids.

Reduction: Ethylpyridine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Ethynylpyridine has garnered attention in medicinal chemistry, particularly for its role in developing organometallic compounds with potential anticancer properties.

Case Study: Rhenium Complexes

A notable study involved the synthesis of a rhenium complex, Re(2,2'-bipyridine)(this compound)(CO)₃. This complex demonstrated luminescent properties and moderate cytotoxicity against human cervical cancer cells (HeLa). The incorporation of this compound enhanced cellular uptake and increased cytotoxicity to levels comparable to cisplatin, a well-known chemotherapeutic agent .

| Compound | Cell Line | Cytotoxicity (μM) |

|---|---|---|

| Re(CO)₃(bipy)(py-alkyne) | HeLa | 13.0 ± 2.0 |

| Cisplatin | HeLa | Comparable |

Environmental Science

In environmental applications, this compound is studied for its degradation pathways by microbial strains, showcasing its potential impact on bioremediation processes.

Case Study: Biodegradation

Research involving Gordonia nitida LE31 revealed that this strain could degrade both 3-ethylpyridine and 3-methylpyridine without lag time, indicating an efficient metabolic pathway. The study highlighted the absence of cyclic intermediates during degradation, with formic acid identified as a metabolite . This finding suggests that this compound can be effectively utilized in bioremediation strategies to mitigate environmental contamination.

| Microbial Strain | Substrate Degraded | Metabolite Produced |

|---|---|---|

| Gordonia nitida LE31 | 3-Ethylpyridine | Formic Acid |

| Gordonia nitida LE31 | 3-Methylpyridine | Formic Acid |

Materials Science

The compound is also significant in materials science, particularly in the synthesis of coordination polymers and supramolecular structures.

Case Study: Spin-Crossover Materials

Research on thermally induced spin-crossover in coordination polymers containing this compound has shown promising results. These materials exhibit unique magnetic properties that can be tuned by varying the metal center (Ni, Pd, Pt) and the electron density at the CN 5s orbital . Such materials have potential applications in sensors and data storage technologies.

| Metal Center | Spin Transition Temperature (K) |

|---|---|

| Nickel | Variable |

| Palladium | Variable |

| Platinum | Variable |

Synthesis Applications

This compound serves as a key building block in various synthetic methodologies, particularly in cycloaddition reactions.

Synthesis of Pyrazoles

A one-pot procedure for synthesizing pyrazoles via 1,3-dipolar cycloaddition involving diazo compounds has been developed using this compound as a reactant. This method allows for regioselective formation of 3,5-disubstituted pyrazoles .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Pyrazoles | High |

Mecanismo De Acción

The mechanism by which 3-ethynylpyridine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In organic synthesis, the ethynyl group can participate in various reactions, forming new carbon-carbon or carbon-heteroatom bonds .

Comparación Con Compuestos Similares

- 2-Ethynylpyridine

- 4-Ethynylpyridine

- 3-Ethynylthiophene

- 2-Ethynylpyrimidine

Comparison: 3-Ethynylpyridine is unique due to the position of the ethynyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-ethynylpyridine has the ethynyl group on the second carbon, leading to different steric and electronic effects .

Actividad Biológica

3-Ethynylpyridine (3EP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 3EP, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ethynyl-substituted pyridine derivative that can be synthesized through various methods, including Sonogashira coupling reactions. This reaction typically involves the coupling of a pyridine derivative with an alkyne in the presence of a palladium catalyst, yielding high purity and yield of the desired product .

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that 3EP exhibits notable antimicrobial properties. For instance, derivatives of 3EP have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of carbazole-based ethynylpyridine salts, compounds derived from 3EP exhibited inhibition zones against Escherichia coli, indicating their potential as antibacterial agents .

2. Neuropharmacological Effects

MicroPET studies have indicated that 3EP and its derivatives can selectively bind to metabotropic glutamate receptor 5 (mGluR5) in the brain. This selectivity suggests potential applications in neurological disorders where mGluR5 plays a critical role . The accumulation of radiolabeled derivatives in specific brain regions highlights their utility in imaging and possibly treating neurodegenerative diseases.

3. Toxicological Studies

The compound has also been implicated in studies on tobacco smoke exposure. Research involving non-smoking participants exposed to environments with tobacco smoke indicated that 3EP can serve as a biomarker for assessing exposure levels, which is crucial for understanding its potential health impacts .

The mechanisms underlying the biological activities of 3EP are multifaceted:

- Antibacterial Mechanism : The antibacterial effects observed with derivatives like BMEPC and BMEMC are linked to the generation of reactive nitrogen species (RNS) upon light irradiation, which can disrupt bacterial cell membranes and inhibit growth .

- Neurotransmitter Modulation : The interaction with mGluR5 suggests that 3EP may modulate neurotransmitter release, impacting synaptic plasticity and potentially offering therapeutic benefits in conditions like anxiety and depression .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, derivatives of 3EP were tested against Pseudomonas aeruginosa. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 7.8 μg/ml, showcasing the compound's potential as an antimicrobial agent .

Case Study 2: Neuroimaging Applications

A study utilizing [(18)F]FPEB demonstrated that derivatives of 3EP could be used effectively in PET imaging to visualize mGluR5 distribution in the brain. This application could enhance diagnostic capabilities for neurodegenerative conditions by providing real-time imaging data on receptor availability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

3-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRPXACRDTXENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947958 | |

| Record name | 3-Ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-23-8, 121697-66-3 | |

| Record name | 3-Ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.